molecular formula C12H14FNO2 B1531926 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-64-4

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Cat. No. B1531926
CAS RN: 2098003-64-4
M. Wt: 223.24 g/mol
InChI Key: VILXRYMLMJLMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine” is a chemical compound with the molecular formula C11H13NO2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring attached to a benzo[d][1,3]dioxol-5-yl group at the 3-position and a fluoromethyl group at the 4-position . The exact 3D structure would depend on the specific stereochemistry of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .

Scientific Research Applications

Pharmaceutical Research

The compound’s unique structure, which includes a benzo[d][1,3]dioxol moiety and a fluoromethyl group, makes it a candidate for pharmaceutical research. It could be investigated for its potential as a modulator of biological pathways, possibly leading to the development of new medications. For instance, derivatives of similar structures have been studied as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .

Food Additives

While not directly related to the compound , structurally similar compounds have been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for their safety as food additives . This suggests potential research avenues for the compound as a flavoring agent or preservative.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXRYMLMJLMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

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